2-(4-ethylphenyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives It features a morpholine ring, a phenyl group with an ethyl substituent at the 4-position, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenyl)morpholine-4-carboxamide typically involves the following steps:
Formation of Morpholine Derivative: The morpholine ring is first synthesized through the reaction of diethanolamine with ethylene oxide.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where 4-ethylphenyl chloride reacts with morpholine in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: 2-(4-ethylphenyl)morpholine-4-carboxylic acid.
Reduction Products: 2-(4-ethylphenyl)morpholine-4-amine.
Substitution Products: Various morpholine derivatives with different substituents.
Scientific Research Applications
2-(4-Ethylphenyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-ethylphenyl)morpholine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(4-Ethylphenyl)morpholine-4-carboxamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other morpholine derivatives, such as 2-(4-methylphenyl)morpholine-4-carboxamide and 2-(4-ethylphenyl)morpholine-3-carboxamide.
Uniqueness: The presence of the ethyl group at the 4-position of the phenyl ring distinguishes this compound from its analogs, potentially affecting its biological activity and chemical properties.
Properties
CAS No. |
2408971-14-0 |
---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.